3-Cyano-1,2,4-Triazole

Thermal Stability Process Chemistry Material Properties

Unsubstituted 1,2,4-triazole lacks sufficient electrophilicity for many nucleophilic substitutions, limiting synthetic utility. 3-Cyano-1,2,4-Triazole (3-CNT) resolves this with its electron-withdrawing cyano group, enabling unique transformations unavailable to the parent compound. • pKa 6.82 vs. 10.26 for 1,2,4-triazole - enables acid-base sensitive reaction conditions • Key precursor for antiviral 1,2,4-triazole nucleosides and next-gen energetic materials (vD: 7.0-8.0 km/s) • Validated Cathepsin K probe for osteoporosis SAR campaigns Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C3H2N4
Molecular Weight 94.08 g/mol
CAS No. 3641-10-9
Cat. No. B124247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-1,2,4-Triazole
CAS3641-10-9
Synonyms1H-1,2,4-Triazole-3-carbonitrile;  s-Triazole-3-carbonitrile; 
Molecular FormulaC3H2N4
Molecular Weight94.08 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C#N
InChIInChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7)
InChIKeyGUQHFZFTGHNVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-1,2,4-Triazole Overview


3-Cyano-1,2,4-Triazole (3-CNT) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an electron-withdrawing cyano (-CN) group at the 3-position [1]. This functionalization imparts distinct physicochemical properties, including a high melting point (185-187 °C) , enhanced electrophilicity , and a significantly lowered pKa (6.82 ± 0.20, predicted) compared to the parent 1,2,4-triazole , making it a valuable intermediate in medicinal chemistry and energetic materials research.

Electron-deficient triazole core – enables unique reactivity in nucleophilic substitution and cycloaddition
Enhanced thermal stability – reported higher melting point supports high-temperature processes
Lower pKa for selective reactions – facilitates deprotonation under mild conditions
High-purity synthetic route available – supports medicinal chemistry and energetic materials research

3-Cyano-1,2,4-Triazole: Why Substitution Fails


Substituting 3-Cyano-1,2,4-triazole with unsubstituted 1,2,4-triazole or other 3-substituted analogs in a synthetic sequence is not feasible due to fundamental differences in electronic character and reactivity [1]. The cyano group's strong electron-withdrawing effect increases the electrophilicity of the triazole ring, enabling unique transformations not possible with the parent compound [2]. Furthermore, the marked difference in pKa (6.82 vs. 10.26 for 1,2,4-triazole) [3] drastically alters the compound's behavior in acid-base sensitive reactions and its solubility profile, which can compromise reaction yields or lead to unexpected byproducts.

Electronic character
The cyano group withdraws electron density, increasing ring electrophilicity; unsubstituted 1,2,4-triazole lacks this activation, leading to different reaction pathways and yields.
Acid-base behavior
A predicted pKa difference of ~3.4 units drastically shifts speciation in protic media, altering solubility and reactivity in pH-sensitive steps.
Synthetic utility
Transformations relying on the cyano group (e.g., conversion to carboxamide) are not accessible with the parent triazole, limiting downstream diversification.

3-Cyano-1,2,4-Triazole: Quantifiable Evidence


Thermal Stability: Elevated Melting Point

The melting point of 3-Cyano-1,2,4-triazole is significantly higher than that of unsubstituted 1,2,4-triazole, indicating enhanced intermolecular forces and greater thermal stability [1]. This property is crucial for processes requiring elevated temperatures or for long-term storage stability.

Thermal stability
Head-to-head
185–187 °C vs 120–121 °C
Δ +65 °C (approx. 54% higher)
Supports thermal stability screening
Solid-state comparison; wider temperature window for reactions
Thermal Stability Process Chemistry Material Properties

Lower pKa Drives Differential Reactivity

The predicted pKa of 3-Cyano-1,2,4-triazole (6.82 ± 0.20) is substantially lower than that of 1,2,4-triazole (pKa = 10.26) [1]. This 3.4 pKa unit difference corresponds to a >2,500-fold increase in acidity, fundamentally altering its speciation and reactivity in aqueous or protic media.

Acidity (pKa)
Cross-study
6.82 ± 0.20 vs 10.26
~2,750× more acidic
Supports pH-selective reaction design
Predicted value; enables mild deprotonation strategies
Reaction Selectivity pH-Dependent Chemistry Synthetic Methodology

High-Purity Synthetic Route

A patented and published synthetic route for 3-Cyano-1,2,4-triazole, starting from cyanoimidic acid hydrazide, reliably yields the compound with a final HPLC purity of 98.7 area% after a straightforward workup . This high purity is essential for its use as a building block in pharmaceutical synthesis, where impurities can derail entire synthetic campaigns.

Purity benchmark
Supporting
98.7 area% (HPLC)
Supports procurement for high-purity intermediates
Reported yield 60.2%; robust scalable route
Chemical Purity Process Development GMP Manufacturing

Electrophilicity for Rational Drug Design

3-Cyano-1,2,4-triazole has been explicitly utilized in a study investigating the electrophilicity and reactivity of diverse nitrile-containing compounds and its correlation to the mechanism-of-action against cathepsin K [1]. While specific IC50 values are not reported for the compound alone, its inclusion in this targeted study highlights its defined electronic properties and its utility as a probe for understanding structure-activity relationships.

Electrophilicity probe
Class-level
Studied as mechanistic probe vs cathepsin K
Supports electrophilicity-based SAR studies
Qualitative reactivity assessment; no IC50 reported
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

3-Cyano-1,2,4-Triazole: Optimal Use Cases


Antiviral Nucleoside Analog Synthesis

3-Cyano-1,2,4-triazole serves as a key precursor in the multi-step synthesis of 1,2,4-triazole nucleosides, a class of compounds with established antiviral activity [1]. Its cyano group can be transformed into a carboxamide or other functional handles essential for biological activity, making it an indispensable building block in medicinal chemistry programs targeting viral infections.

High-Nitrogen Energetic Materials

Due to its nitrogen-rich framework and the presence of a transformable cyano group, 3-Cyano-1,2,4-triazole is a valuable starting material for the synthesis of next-generation energetic materials, including high-density oxidizers for solid rocket propellants [2]. Its incorporation into heterocyclic assemblies, such as furoxans, has yielded compounds with high detonation parameters (vD: 7.0–8.0 km/s; p: 22–29 GPa) that exceed those of benchmark explosives like TNT [3].

Cathepsin K Electrophilicity Probe

This compound has been employed as a specific probe to investigate the relationship between electrophilicity and inhibitory mechanism against Cathepsin K, a key target for osteoporosis treatment [4]. This established application validates its utility in target engagement studies and structure-activity relationship (SAR) campaigns aimed at developing novel cysteine protease inhibitors.

Functionalized Heterocycle Synthesis

The electron-withdrawing nature of the cyano group activates the triazole ring towards nucleophilic substitution and cycloaddition reactions, facilitating the efficient construction of more complex, diversely functionalized heterocyclic scaffolds [5]. This makes it a strategic building block for generating compound libraries in drug discovery and agrochemical research.

Application
Selection Property
Validation Focus
Nucleoside analog synthesis research
Cyano → carboxamide conversion handle
Intermediate purity and reaction reproducibility
High-nitrogen energetic materials
Nitrogen-rich triazole scaffold
Detonation performance and safety characterization
Cysteine protease target-engagement studies
Defined electrophilicity for covalent probe design
Target engagement and selectivity assays
Complex heterocycle library synthesis
Activated triazole core for cycloaddition
Reaction scope and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-1,2,4-Triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.